![molecular formula C6H6N2S B1525580 4-Ethynyl-3-methyl-1,2-thiazol-5-amine CAS No. 851049-24-6](/img/structure/B1525580.png)
4-Ethynyl-3-methyl-1,2-thiazol-5-amine
Overview
Description
“4-Ethynyl-3-methyl-1,2-thiazol-5-amine” is a chemical compound with the molecular formula C6H6N2S and a molecular weight of 138.19 . It has diverse scientific applications and its unique structure enables the synthesis of novel drugs, catalysts, and materials for organic optoelectronics.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazole ring with an ethynyl group at the 4-position and a methyl group at the 3-position . The thiazole ring is planar, characterized by significant pi-electron delocalization, and exhibits some degree of aromaticity .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 161.4±40.0 °C and a predicted density of 1.25±0.1 g/cm3 . The pKa is predicted to be 6.71±0.50 .Scientific Research Applications
Electrochemical Oxidation in Ionic Liquid Media
Electrochemical oxidation of primary amines, including compounds related to 4-Ethynyl-3-methyl-1,2-thiazol-5-amine, in ionic liquid media has been investigated. This study demonstrates the potential of ionic liquids as media for grafting organic layers onto electrode surfaces, which could be relevant for the development of novel electrochemical sensors or devices (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).
Antiproliferative and Antimicrobial Properties
Research on 1,3,4-thiadiazole compounds, which share structural features with this compound, has shown significant biological activities. These include DNA protective ability against oxidative damage and strong antimicrobial activity against certain pathogens. These findings suggest potential applications in developing new therapeutic agents (Gür et al., 2020).
Anticancer Evaluation
A study on derivatives of 1,3,4-thiadiazole for anticancer activity indicates promising results against various human cancer cell lines. This research underscores the potential of such compounds in the development of new anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).
Noncovalent Interactions in Crystal Structures
Analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, related to the chemical structure of interest, highlights the importance of noncovalent interactions in determining the stability and properties of crystal structures. This research provides insights into the design of molecular materials with specific physical properties (El-Emam et al., 2020).
Catalytic Fixation of CO2
Thiazolium carbene catalysts have been employed for the catalytic N-formylation and N-methylation of amines using CO2. This research illustrates the environmental applications of thiazole derivatives in sustainable chemistry, offering pathways for utilizing CO2 as a raw material (Das et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets in the body, leading to a range of effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-Ethynyl-3-methyl-1,2-thiazol-5-amine.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different physiological environments .
properties
IUPAC Name |
4-ethynyl-3-methyl-1,2-thiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-3-5-4(2)8-9-6(5)7/h1H,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYELGCMBQYBWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.